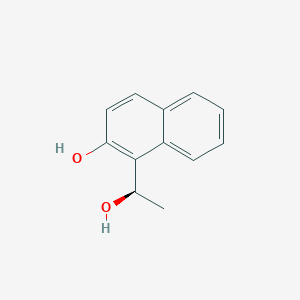
(r)-1-(1-Hydroxyethyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Hydroxyethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring system substituted with a hydroxyethyl group. The ® configuration indicates the specific stereochemistry of the hydroxyethyl group, which can have significant implications for the compound’s reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxyethyl)naphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, a polycyclic aromatic hydrocarbon.
Functionalization: The naphthalene ring is functionalized to introduce the hydroxyethyl group. This can be achieved through various methods, such as Friedel-Crafts alkylation followed by oxidation.
Stereoselective Synthesis:
Industrial Production Methods
Industrial production methods for ®-1-(1-Hydroxyethyl)naphthalen-2-ol would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
®-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of naphthalen-2-one derivatives.
Reduction: Formation of ethyl-substituted naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ®-1-(1-Hydroxyethyl)naphthalen-2-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1-(1-Hydroxyethyl)naphthalen-2-ol: The non-stereospecific version of the compound.
1-(1-Hydroxyethyl)naphthalene: Lacks the hydroxyl group on the naphthalene ring.
2-Hydroxyethyl naphthalene: The hydroxyethyl group is attached to a different position on the naphthalene ring.
Uniqueness
®-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and potential applications. The ®-configuration can lead to different biological activities compared to its (s)-enantiomer or racemic mixture.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
1-[(1R)-1-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m1/s1 |
InChIキー |
VSRKMRHVEZMOOP-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC2=CC=CC=C21)O)O |
正規SMILES |
CC(C1=C(C=CC2=CC=CC=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)

![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)

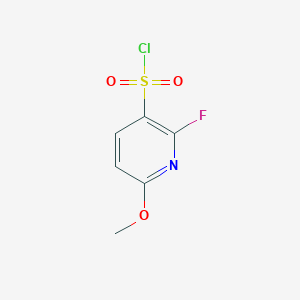
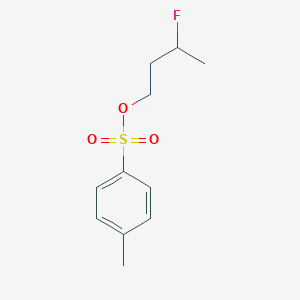

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)

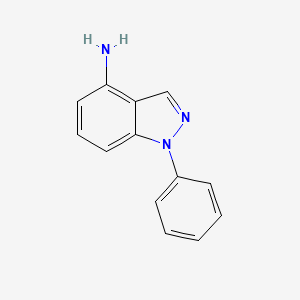
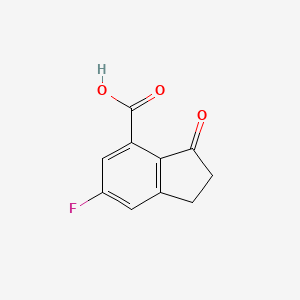
![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
